molecular formula C22H26N2O3 B11146540 N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide

N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B11146540
M. Wt: 366.5 g/mol
InChI Key: KFLPTHDYOCGQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to an indole core, which is further substituted with an isopropyl group and a carboxamide functional group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Attachment of the 3,4-Dimethoxyphenethyl Group: The 3,4-dimethoxyphenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through a Grignard reaction, where isopropylmagnesium bromide reacts with the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the indole core reacts with an appropriate amine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the indole core and carboxamide group.

    N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide: A compound with a similar 3,4-dimethoxyphenethyl group but different functional groups attached to the core structure.

    N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A compound with a similar 3,4-dimethoxyphenethyl group but a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-15(2)24-14-18(17-7-5-6-8-19(17)24)22(25)23-12-11-16-9-10-20(26-3)21(13-16)27-4/h5-10,13-15H,11-12H2,1-4H3,(H,23,25)

InChI Key

KFLPTHDYOCGQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.